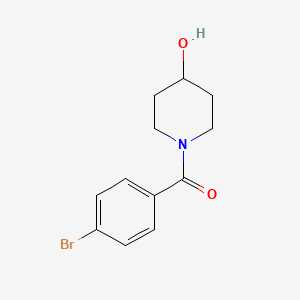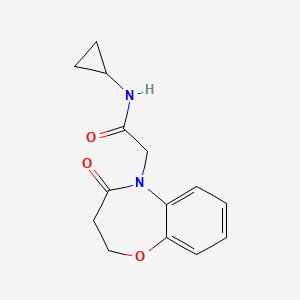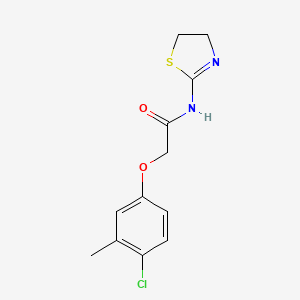
(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that is commonly referred to as BRL-15572. It is a small molecule antagonist of the dopamine D3 receptor that has been used in scientific research to study the role of this receptor in various physiological and pathological processes.
Wirkmechanismus
BRL-15572 acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, which can have downstream effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRL-15572 are primarily related to its effects on the dopamine D3 receptor. By blocking this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on behavior and physiology. For example, studies have shown that D3 receptor antagonists like BRL-15572 can reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRL-15572 in scientific research is that it is a well-characterized and selective antagonist of the dopamine D3 receptor, which allows researchers to specifically target this receptor in their experiments. However, one limitation of using BRL-15572 is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving BRL-15572 and the dopamine D3 receptor. For example, researchers may investigate the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Additionally, researchers may explore the role of the D3 receptor in other physiological processes, such as metabolism and immune function.
Synthesemethoden
The synthesis of BRL-15572 involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine to form 4-bromophenylpiperidine, which is then reacted with 4-hydroxyacetophenone to produce the final product.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been used to study the effects of D3 receptor antagonism on drug-seeking behavior, as well as the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHHFCWEBEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)




![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)




![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
